3-[(3-Bromobenzyl)oxy]-4-methoxybenzaldehyde
Description
3-[(3-Bromobenzyl)oxy]-4-methoxybenzaldehyde is an organic compound with the molecular formula C15H13BrO3. It is characterized by the presence of a bromobenzyl group, a methoxy group, and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Properties
IUPAC Name |
3-[(3-bromophenyl)methoxy]-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-14-6-5-11(9-17)8-15(14)19-10-12-3-2-4-13(16)7-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKPSEHMBJUBAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Bromobenzyl)oxy]-4-methoxybenzaldehyde typically involves the reaction of 3-bromobenzyl alcohol with 4-methoxybenzaldehyde in the presence of a suitable base and solvent. The reaction proceeds via the formation of an ether linkage between the bromobenzyl group and the methoxybenzaldehyde. Common bases used in this reaction include potassium carbonate or sodium hydroxide, and solvents such as dimethylformamide or tetrahydrofuran are often employed to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis systems may be used to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Bromobenzyl)oxy]-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
Oxidation: 3-[(3-Bromobenzyl)oxy]-4-methoxybenzoic acid.
Reduction: 3-[(3-Bromobenzyl)oxy]-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(3-Bromobenzyl)oxy]-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3-Bromobenzyl)oxy]-4-methoxybenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The exact pathways and targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-Bromobenzyl)oxy]benzaldehyde
- 4-[(3-Bromobenzyl)oxy]-3-methoxybenzaldehyde
- 3-[(4-Bromobenzyl)oxy]-4-methoxybenzaldehyde
Uniqueness
3-[(3-Bromobenzyl)oxy]-4-methoxybenzaldehyde is unique due to the specific positioning of the bromobenzyl and methoxy groups, which influence its reactivity and interactions. This structural arrangement can result in different chemical and biological properties compared to its similar compounds.
Biological Activity
3-[(3-Bromobenzyl)oxy]-4-methoxybenzaldehyde is a synthetic compound that has garnered attention for its potential biological activities. Its structure features a bromobenzyl ether and a methoxy group, which may influence its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties.
- Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including HL-60 (human leukemia), COLO-205 (colon adenocarcinoma), and WM-115 (melanoma).
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by increased caspase-3 activity and DNA fragmentation assays. Notably, it has been observed to arrest the cell cycle at the G2/M phase, leading to reduced cell proliferation.
- IC50 Values : The half-maximal inhibitory concentration (IC50) values for this compound vary across different cell lines, indicating selective cytotoxicity. For example:
- HL-60: IC50 = 15 µM
- COLO-205: IC50 = 20 µM
- WM-115: IC50 = 12 µM
| Cell Line | IC50 (µM) |
|---|---|
| HL-60 | 15 |
| COLO-205 | 20 |
| WM-115 | 12 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity.
- Tested Microorganisms : The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Results : It exhibited inhibitory effects on bacterial growth, with minimum inhibitory concentration (MIC) values indicating significant antimicrobial potential.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 30 |
| Escherichia coli | 25 |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : Studies suggest that the compound interacts with DNA, potentially leading to strand breaks and apoptosis in cancer cells.
- Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in cancer cells, disrupting normal cellular division.
- Reactive Oxygen Species (ROS) : The compound may increase ROS levels within cells, contributing to oxidative stress and subsequent cell death.
Case Studies
A notable case study involved the evaluation of the compound's effects on human leukemia cells. In this study:
- Objective : To assess the cytotoxic effects of this compound on HL-60 cells.
- Methodology : Cells were treated with varying concentrations of the compound for 48 hours, followed by analysis of cell viability using MTT assays.
- Findings : The results demonstrated a dose-dependent decrease in cell viability, supporting the compound's potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
